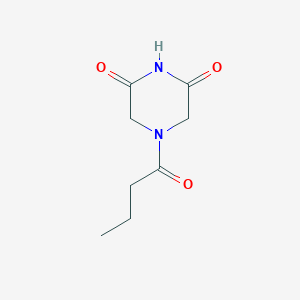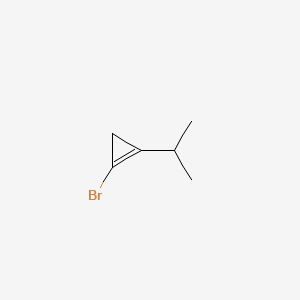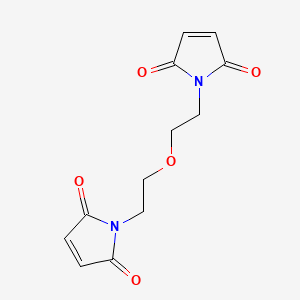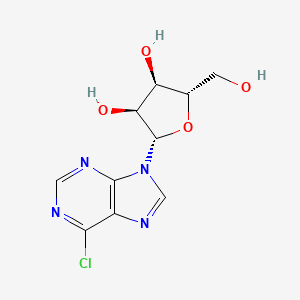
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium core substituted with two styryl groups, each containing dimethylamino functionalities. The iodide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 2,6-dimethylpyridine, undergoes methylation to form 1-methyl-2,6-dimethylpyridinium iodide.
Styryl Group Introduction:
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydropyridinium derivatives.
Substitution: The styryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while reduction could produce dihydropyridinium compounds.
Scientific Research Applications
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent fluorescence. This property is exploited in various applications, such as imaging and sensing.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(p-dimethylamino-styryl)pyridinium iodide: Similar structure but with only one styryl group.
2,6-Bis(p-dimethylamino-styryl)pyridine: Lacks the methyl group on the pyridinium nitrogen.
Uniqueness
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is unique due to its dual styryl substitution, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
Molecular Formula |
C26H30IN3 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
4-[(Z)-2-[6-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium-2-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C26H30N3.HI/c1-27(2)23-15-9-21(10-16-23)13-19-25-7-6-8-26(29(25)5)20-14-22-11-17-24(18-12-22)28(3)4;/h6-20H,1-5H3;1H/q+1;/p-1 |
InChI Key |
AUUKXSZZJKJAGF-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C(C=CC=C1/C=C\C2=CC=C(C=C2)N(C)C)/C=C\C3=CC=C(C=C3)N(C)C.[I-] |
Canonical SMILES |
C[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)










